molecular formula C9H10BrN B121925 3-(4-Bromophenyl)azetidine CAS No. 7215-01-2

3-(4-Bromophenyl)azetidine

Cat. No.: B121925
CAS No.: 7215-01-2
M. Wt: 212.09 g/mol
InChI Key: JHJFWWNFVIMSMT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a bromophenyl group attached to the third carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(4-bromophenyl)methyl cyanide with ethyl chloroformate in the presence of n-butyl lithium to form ethyl-2-(4-bromophenyl)-2-cyano acetate. This intermediate is then reduced with sodium borohydride to yield 3-amino-2-(4-bromophenyl)propan-1-ol. Subsequent reactions with tert-butyl oxy anhydride and tosyl chloride lead to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)azetidine is primarily driven by its ability to undergo ring-opening reactions due to the inherent ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new bonds and functional groups. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis .

Properties

IUPAC Name

3-(4-bromophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJFWWNFVIMSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222470
Record name Azetidine, 3-(p-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-01-2
Record name Azetidine, 3-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-(p-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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